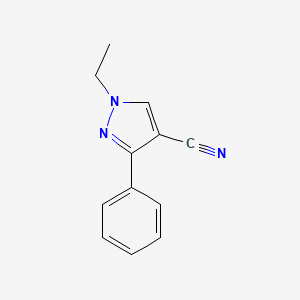

1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-ethyl-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUABLLOXTGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors, indicating a broad spectrum of potential targets.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can induce apoptosis by activating the intrinsic apoptotic pathway, leading to cell death. It also affects gene expression by modulating transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses. Furthermore, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the energy supply to rapidly proliferating cells.

Molecular Mechanism

At the molecular level, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been found to inhibit the activity of DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can modulate enzyme activity by acting as an allosteric inhibitor or activator, depending on the target enzyme.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is both effective and safe.

Metabolic Pathways

1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can affect the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, altering cellular energy production.

Transport and Distribution

The transport and distribution of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its uptake and distribution within cells. Once inside the cell, 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. This compound is also distributed to various tissues, with higher concentrations observed in the liver and kidneys.

Subcellular Localization

The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a significant role in directing 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile to specific compartments or organelles. For instance, phosphorylation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile can enhance its nuclear localization, facilitating its interaction with nuclear proteins and DNA.

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 2097985-30-1) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of ethyl hydrazine with carbonitrile derivatives under controlled conditions, which can vary based on desired yields and purity levels.

Synthetic Route Overview

The synthesis can be summarized as follows:

- Starting Materials : Ethyl hydrazine and appropriate carbonitrile derivatives.

- Reaction Conditions : Typically involves refluxing in an organic solvent such as ethanol or methanol.

- Purification : Post-reaction purification is often achieved through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile. In vitro evaluations have demonstrated significant activity against various pathogens:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | 0.22 - 0.25 | - | Bactericidal |

| Other derivatives | 0.25 - 0.50 | - | Fungicidal |

These results suggest that this compound may inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating that 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits notable COX inhibitory activity:

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| 1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile | 62% | >10 |

| Reference Drug (e.g., Celecoxib) | 22% | - |

The compound's ability to selectively inhibit COX enzymes suggests its potential use in treating inflammatory conditions .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of this compound against various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.2 | Cell cycle arrest |

These results highlight the compound's potential as an anticancer agent .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited significant bactericidal activity with a low MIC value, indicating its potential for clinical applications in treating infections caused by resistant strains .

Study on Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results demonstrated that treatment with 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile significantly reduced edema compared to control groups, suggesting its therapeutic potential in managing inflammatory disorders .

Scientific Research Applications

Biological Activities

1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits several notable biological activities:

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines. For example, it showed a 97.7% inhibition of TNF-alpha release in LPS-stimulated whole blood, indicating a strong potential for treating inflammatory diseases .

Anticancer Activity

Research has shown that this compound inhibits the proliferation of various cancer cell lines. In studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, it achieved growth inhibition rates of 54.25% and 38.44%, respectively. Notably, it exhibited low toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Emerging data suggest that derivatives of this compound possess antimicrobial properties. Studies have reported broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

Inflammatory Disease Models

In animal models of inflammation, administration of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile resulted in reduced edema and pain response, highlighting its potential as an anti-inflammatory agent.

Cancer Models

Studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression without notable side effects on healthy tissues.

Microbial Inhibition Studies

Laboratory tests confirmed that certain derivatives effectively inhibited bacterial growth comparable to standard antibiotics .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-4-carbonitriles

Key Observations :

- Electron-withdrawing groups (e.g., CN, CHO) at C4 polarize the pyrazole ring, facilitating reactions like nucleophilic substitution or cycloaddition .

- Aromatic substituents (e.g., phenyl, benzyl) at C3 improve crystallinity and π-π stacking in solid-state structures .

- Alkyl vs. acyl groups at N1: Ethyl (weak donor) vs. benzoyl (strong withdrawer) alter electronic density, impacting redox behavior and bioactivity .

Comparison :

Table 3: Bioactivity of Pyrazole Derivatives

Key Trends :

- Antioxidant activity correlates with electron-donating substituents (e.g., -OCH3, -NH2), which stabilize radical intermediates . The target compound’s ethyl and phenyl groups may offer moderate activity.

- Antimicrobial potency is influenced by lipophilicity and hydrogen-bonding capacity. Triazole-containing hybrids exhibit broad-spectrum activity due to metal-binding and membrane disruption .

Preparation Methods

General Synthetic Approaches to Pyrazole-4-Carbonitriles

Pyrazole derivatives bearing a carbonitrile group at the 4-position, such as 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, are typically synthesized via cyclization reactions involving hydrazines and activated nitrile-containing precursors. Two main strategies are prevalent:

- Michael-type addition followed by cyclization involving (ethoxymethylene)malononitrile and aryl hydrazines.

- Direct substitution and cyclization of appropriate pyrazole precursors under controlled conditions.

The synthesis usually requires mild to moderate heating, inert atmosphere, and purification by chromatographic techniques to isolate the desired regioisomer with high selectivity.

Michael-Type Addition Reaction Method

A well-documented and selective method involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines under reflux in ethanol or fluorinated ethanol solvents. This method is known for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity and yields ranging from 47% to 93%.

- Reagents: (Ethoxymethylene)malononitrile and aryl hydrazines (including phenylhydrazine).

- Solvent: Absolute ethanol or trifluoroethanol.

- Conditions: Reflux under nitrogen atmosphere for 0.5 to 4 hours.

- Workup: Extraction with ethyl acetate, washing with water, drying over Na2SO4, and purification by silica gel column chromatography.

- Yields: Typically high (e.g., 84% for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile).

- Selectivity: Exclusive formation of the pyrazole ring without regioisomer formation.

Example synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile:

| Step | Description |

|---|---|

| 1 | Dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under nitrogen. |

| 2 | Slowly add (ethoxymethylene)malononitrile (1 mmol) with stirring. |

| 3 | Heat the mixture to reflux for 0.5 hours. |

| 4 | Cool, extract with ethyl acetate, wash with water, dry over Na2SO4. |

| 5 | Concentrate and purify by silica gel chromatography (hexane/ethyl acetate gradient). |

| 6 | Isolate white crystals with 84% yield and melting point 138.5–139.6 °C. |

Cyclization via Sealed Tube Heating Method

Another approach involves the reaction of substituted hydrazines with nitrile-containing precursors in sealed tube vials under nitrogen atmosphere at elevated temperatures (e.g., 90 °C) for several hours (4 h). This method allows the preparation of various substituted pyrazole-4-carbonitriles, including 1,3,5-triaryl derivatives.

- Combine reagents in a borosil sealed tube under nitrogen.

- Degas the mixture by nitrogen bubbling.

- Heat in an oil bath at 90 °C for 4 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Workup by extraction with ethyl acetate and drying.

- Purify by silica gel column chromatography using ethyl acetate/hexane solvent system.

Example yields and melting points:

| Compound | Yield (%) | Physical Form | Melting Point (°C) |

|---|---|---|---|

| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 86 | Yellow solid | 104–106 |

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile | 85 | Light yellow solid | 169–171 |

| 1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrile | 86 | White solid | 154–156 |

These methods are adaptable to various substituents on the phenyl ring, allowing structural diversity.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The Michael-type addition method is highly regioselective and efficient for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are key intermediates in agrochemical development.

- The sealed tube method allows synthesis of a broader range of substituted pyrazoles, including 1-ethyl and 3-phenyl derivatives, with good yields and purity.

- Both methods require inert atmosphere to avoid oxidation or side reactions.

- Purification by silica gel chromatography is standard to isolate the desired pyrazole carbonitrile.

- Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination confirms the structure and purity.

Summary Table of Preparation Conditions for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbonitrile and Related Compounds

| Parameter | Michael-Type Addition Method | Sealed Tube Heating Method |

|---|---|---|

| Reagents | (Ethoxymethylene)malononitrile + phenylhydrazine | Phenylhydrazine + nitrile precursor |

| Solvent | Ethanol or trifluoroethanol | Not specified |

| Temperature | Reflux (~78 °C) | 90 °C |

| Reaction Time | 0.5–4 hours | 4 hours |

| Atmosphere | Nitrogen | Nitrogen |

| Yield (%) | Up to 84% | ~85% |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Product Form | White crystalline solid | Yellow to white solid |

| Characterization Methods | 1H NMR, 13C NMR, MS, melting point | 1H NMR, 13C NMR, HRMS, melting point |

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely applicable method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or substitution reactions. For example, similar pyrazole derivatives were synthesized using 5-azido-1H-pyrazole-4-carbonitrile reacting with ethynylbenzene in a THF/water mixture, catalyzed by CuSO₄ and sodium ascorbate at 50°C for 16 hours . To optimize yield:

- Catalyst Loading : Adjust CuSO₄ to 0.2–0.3 equivalents to balance reactivity and by-product formation.

- Solvent System : Use a 1:1 THF/water ratio to enhance solubility and reaction efficiency.

- Purification : Employ flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–100%) for polar by-product removal, achieving yields up to 66% .

Q. Which spectroscopic techniques are most effective for characterizing 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile?

- Key Techniques :

- ¹H/¹³C NMR : Distinct signals for the ethyl group (e.g., δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ 7.2–8.2 ppm) confirm substitution patterns .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group (C≡N) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 236 for similar compounds) and fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Handling Protocols :

- Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Store waste separately and dispose via licensed hazardous waste services to prevent environmental contamination .

- Avoid inhalation; work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Structural Validation :

- Use SHELXL for small-molecule refinement and Mercury CSD for visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

- Cross-validate with spectroscopic Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion, requiring repeated crystallizations under varied conditions .

Q. What strategies address regioselectivity challenges in synthesizing 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile?

- Mechanistic Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., nitrile) direct regioselectivity during cyclization. Use DFT calculations to predict transition states.

- Catalytic Tuning : Replace Cu(I) with Ru(II) catalysts for alternative regioselectivity in cycloadditions, as demonstrated in triazole syntheses .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s electrophilicity facilitates nucleophilic additions.

- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA , referencing crystallographic data from Mercury .

Q. What purification strategies are effective for isolating 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile from complex mixtures?

- Optimized Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.